2-(2-Aminoethyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHWEWCCHMGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2 2 Aminoethyl Benzenesulfonamide
Established Methodologies for the Core Synthesis of 2-(2-Aminoethyl)benzenesulfonamide
The synthesis of 4-(2-Aminoethyl)benzenesulfonamide (B156865) is a multi-step process that has been well-established, typically commencing from β-phenethylamine. The process involves protecting the reactive amino group, introducing the sulfonyl group onto the aromatic ring, and subsequent deprotection.
A common and conventional pathway for the synthesis of 4-(2-Aminoethyl)benzenesulfonamide involves a four-step sequence starting from β-phenethylamine. google.compatsnap.comgoogle.com
Acetylation: The synthesis begins with the protection of the primary amino group of β-phenethylamine. This is typically achieved through an acetylation reaction with acetic acid or acetic anhydride (B1165640) to form N-acetyl-β-phenethylamine. google.compatsnap.comgoogle.com This step is crucial to prevent the amino group from reacting in the subsequent chlorosulfonation step. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.
Chlorosulfonation: The N-acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid. google.com The acetylaminoethyl group is an ortho-, para-director, leading to the introduction of the chlorosulfonyl group (-SO₂Cl) at the para position of the benzene (B151609) ring, yielding 4-(2-acetylaminoethyl)benzenesulfonyl chloride. google.com
Amination (Ammonolysis): The resulting sulfonyl chloride is then converted to a sulfonamide. This is achieved by treating it with aqueous ammonia (B1221849), where the ammonia acts as a nucleophile, displacing the chloride ion to form 4-(2-acetylaminoethyl)benzenesulfonamide. google.comchemicalbook.com
Hydrolysis: The final step is the deprotection of the amino group. The acetyl group is removed by hydrolysis, typically under basic conditions (e.g., using sodium hydroxide) or acidic conditions, to yield the target compound, 4-(2-Aminoethyl)benzenesulfonamide. google.comgoogle.com This step regenerates the primary amine on the ethyl side chain.
This synthetic route is efficient for producing the desired para-isomer due to the directing effect of the N-acetylated ethylamine (B1201723) substituent.
The successful execution of the synthesis of 4-(2-Aminoethyl)benzenesulfonamide relies on the careful selection of reagents and reaction conditions at each step.
| Step | Reagents & Solvents | Purpose |
| Acetylation | β-phenethylamine, Acetic Anhydride or Acetic Acid; Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride. google.compatsnap.com | Protection of the primary amine group. |
| Chlorosulfonation | N-acetyl-β-phenethylamine, Chlorosulfonic Acid; Chlorinating agents: Phosphorus pentachloride, Thionyl chloride. google.compatsnap.com | Introduction of the sulfonyl chloride group onto the aromatic ring. |
| Amination | 4-(2-acetylaminoethyl)benzenesulfonyl chloride, Aqueous Ammonia; Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride. google.compatsnap.com | Formation of the sulfonamide group. |
| Hydrolysis | 4-(2-acetylaminoethyl)benzenesulfonamide, Sodium Hydroxide (B78521) or Hydrochloric Acid. google.comchemicalbook.com | Deprotection of the primary amine group. |
| Purification | Solvents for recrystallization: Methanol (B129727), Ethanol (B145695), Water. google.comgoogle.com | To obtain the final product with high purity. |
Design and Synthesis of Novel Derivatives and Analogues
The primary amine of the ethyl side chain in 4-(2-Aminoethyl)benzenesulfonamide serves as a versatile chemical handle for the synthesis of a multitude of derivatives. These modifications are often aimed at exploring structure-activity relationships for various biological targets.
A straightforward and widely used derivatization of 4-(2-Aminoethyl)benzenesulfonamide is the formation of Schiff bases (or imines). This involves the condensation reaction between the primary amino group of the sulfonamide and the carbonyl group of an aldehyde or ketone. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol or ethanol, sometimes with a catalytic amount of acid. scielo.brresearchgate.net The resulting imine derivatives have been investigated for a range of biological activities. nih.gov
A variety of aromatic and heterocyclic aldehydes have been employed to create a library of Schiff base derivatives. scielo.brnih.gov
| Aldehyde Reactant | Reaction Conditions | Product Class | Reference(s) |
| Benzaldehyde | Reflux in methanol | Aromatic Schiff Base | scielo.brresearchgate.net |
| 2-Pyridinecarboxaldehyde | Reflux in methanol | Heterocyclic Schiff Base | scielo.brresearchgate.net |
| 2-Quinolinecarboxaldehyde | Reflux in methanol | Heterocyclic Schiff Base | scielo.brresearchgate.net |
| 8-Hydroxy-2-quinolinecarboxaldehyde | Reflux in ethanol | Heterocyclic Schiff Base | scielo.brresearchgate.net |
| 4-Imidazolecarboxaldehyde | Reflux in methanol | Heterocyclic Schiff Base | scielo.brresearchgate.net |
| Various aromatic aldehydes | Reflux in methanol with formic acid catalyst | Aromatic Schiff Bases | researchgate.net |
Further chemical transformation of these Schiff bases can be performed. For instance, the reduction of the imine double bond using reducing agents like sodium borohydride (B1222165) (NaBH₄) leads to the formation of the corresponding more flexible secondary amine derivatives. nih.gov
Beyond imine formation, the aminoethyl group can undergo various N-substitution reactions to introduce different functionalities.
Acylation and Subsequent Substitution: One strategy involves reacting 4-(2-aminoethyl)benzenesulfonamide with acylating agents like 2-bromopropionyl bromide. niscair.res.in The resulting bromo-substituted amide intermediate can then be treated with various secondary amines (e.g., morpholine, thiomorpholine, or 1-ethylpiperazine) in a nucleophilic substitution reaction to yield novel N-substituted derivatives. niscair.res.in
Amide Coupling: The amino group can be coupled with carboxylic acids to form amide linkages. For example, it has been reacted with various indole (B1671886) carboxylic acids using coupling agents like EDCI and HOBt to produce indole-based benzenesulfonamide (B165840) analogues. nih.gov Similarly, it has been coupled with N-protected amino acids under microwave irradiation. tandfonline.com
Reaction with Heterocyclic Electrophiles: The nucleophilic primary amine can react with electrophilic sites on heterocyclic rings. A notable example is the reaction with 3,6-bis(dimethylamino)-9-(methylthio)acridine, where the amino group displaces the methylthio group to form a new C-N bond, linking the benzenesulfonamide scaffold to an acridine (B1665455) moiety. tandfonline.comnih.gov
Integrating complex heterocyclic systems onto the 4-(2-Aminoethyl)benzenesulfonamide scaffold has been a fruitful strategy in the design of compounds with specific biological activities.
Indole: The indole nucleus has been incorporated through several synthetic approaches. One common method is the reaction of 4-(2-aminoethyl)benzenesulfonamide with isatin (B1672199) derivatives (which contain an indole core) in ethanol with a catalytic amount of acetic acid. unifi.it This reaction forms a Schiff base at the C3 position of the indolin-2-one ring system. unifi.it Another route involves the amide coupling reaction between 4-(2-aminoethyl)benzenesulfonamide and various indole-based carboxylic acids. nih.gov Furthermore, sulfonamide derivatives have been synthesized by reacting 3-[5-(4-alkylphenyl)-2-oxofuran-3(2H)-ylidene]5-alkylindolin-2-ones with 4-(2-aminoethyl)benzenesulfonamide, which results in the formation of a pyrrolone ring attached to the indolinone core. tandfonline.comtandfonline.com
Quinazolinone: The quinazolinone moiety has been linked to the 4-(2-aminoethyl)benzenesulfonamide core, often resulting in complex structures. For instance, research has described the synthesis of 4-(2-(2-mercapto-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide. mdpi.com This key intermediate, which already incorporates the quinazolinone ring, can be further elaborated. For example, the mercapto group can be alkylated with ethyl 2-bromoacetate, and the resulting ester can be converted to a hydrazide, which is then reacted with various aldehydes to form a new series of Schiff bases. mdpi.comnih.gov This demonstrates a multi-step strategy to append complex side chains to the quinazolinone-benzenesulfonamide conjugate. researchgate.netnih.govnih.gov
Triazine: The 1,3,5-triazine (B166579) ring is a common heterocyclic moiety introduced onto the 4-(2-aminoethyl)benzenesulfonamide framework. The typical synthetic route involves the nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The reaction is stepwise, and the conditions can be controlled to achieve mono-, di-, or tri-substitution. For example, 4-(2-aminoethyl)benzenesulfonamide can be reacted with cyanuric chloride, and the remaining chlorine atoms on the triazine ring can be subsequently substituted by other nucleophiles, such as amino acids, to create complex, multi-functionalized molecules. nih.govresearchgate.net These reactions are often carried out in aqueous media. nih.govresearchgate.net
Conjugation with Amino Acids and Peptidic Fragments
The primary amine group of this compound serves as a key functional handle for its conjugation with amino acids and peptide fragments. This derivatization is a significant strategy to create more complex molecules, often with tailored biological activities.
One prominent approach involves the use of a 1,3,5-triazine scaffold to link amino acids to the benzenesulfonamide core. In this method, new 4-aminoethyl-benzenesulfonamide derivatives have been synthesized with a 1,3,5-triazine disubstituted with a pair of identical amino acids. These amino acids can possess either polar (e.g., Serine, Threonine, Asparagine, Glutamine) or non-polar (e.g., Alanine, Tyrosine, Tryptophan) side chains. nih.govmdpi.com The synthesis is a two-step nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.gov This synthetic strategy has been optimized to follow green chemistry principles, utilizing water-based reaction conditions. nih.govmdpi.com
Another effective method for creating amino acid-sulfonamide conjugates is through benzotriazole-mediated coupling reactions. researchgate.net This technique has been successfully employed to prepare a series of conjugates that were subsequently characterized using various spectroscopic methods. researchgate.net
The versatility of this compound extends to its use in the synthesis of peptoids, which are a class of peptidomimetics. genscript.com In peptoid synthesis, the side chains are attached to the nitrogen atom of the peptide backbone instead of the α-carbon. genscript.com this compound is listed as a potential amine for use in the submonomer method of peptoid synthesis. genscript.com This method involves a two-step process of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, such as this compound, to introduce the desired side chain. genscript.com
A series of novel N-4-substituted 4-(2-aminoethyl)benzenesulfonamides has also been synthesized and studied. researchgate.net Additionally, the reaction of isatin derivatives with this compound in ethanol with a catalytic amount of glacial acetic acid has been shown to furnish target sulfonamides. unifi.it
Table 1: Examples of Amino Acid Conjugates of this compound and their Synthetic Details
| Conjugate Type | Amino Acid Examples | Synthetic Method | Key Features | Reference(s) |
| 1,3,5-Triazinyl-substituted | Alanine, Tyrosine, Tryptophan, Serine, Threonine, Asparagine, Glutamine | Two-step nucleophilic substitution on cyanuric chloride | Can incorporate a pair of identical amino acids; water-based synthesis available. | nih.govmdpi.com |
| Benzotriazole-mediated | Various amino acids | Coupling reaction mediated by benzotriazole | Effective for forming amide bond between the sulfonamide and amino acid. | researchgate.net |
| Peptoid Monomer | N/A (used as a building block) | Submonomer method of peptoid synthesis | Incorporated as a side chain in a poly-N-substituted glycine (B1666218) backbone. | genscript.com |
| Isatin-derived | N/A | Condensation reaction with isatin derivatives | Forms Schiff base linkage. | unifi.it |
Synthesis of Metal Complexes Featuring this compound Ligands
The structural features of this compound and its derivatives, particularly Schiff bases, make them excellent ligands for the coordination of various metal ions. The synthesis of these metal complexes has been an active area of research, leading to a diverse range of coordination compounds with interesting geometries and properties.
A common strategy for preparing metal complexes involves the initial synthesis of a Schiff base ligand by condensing this compound with an appropriate aldehyde or ketone. tandfonline.comresearchgate.netnih.govscielo.brtandfonline.com These Schiff bases are versatile and can act as bidentate or polydentate ligands. nih.govresearchgate.net The resulting imine nitrogen and often a hydroxyl or other donor group from the aldehyde fragment, along with the sulfonamide group, can coordinate to a metal center. tandfonline.comnih.gov
For instance, Schiff bases derived from this compound and various salicylaldehydes have been used to synthesize complexes with cobalt(II), copper(II), nickel(II), and zinc(II). tandfonline.com In these complexes, the metal-to-ligand stoichiometry is typically 1:2. tandfonline.com Similarly, new copper(II) complexes have been synthesized from Schiff bases derived from this compound and 2-hydroxy-3-methoxybenzaldehyde (B140153) or 2-hydroxybenzaldehyde. nih.gov X-ray diffraction studies of these copper(II) complexes revealed a square planar geometry around the Cu(II) ion, coordinated with the N,O-donor Schiff base ligands. nih.gov
Palladium(II) complexes have also been prepared using Schiff base ligands derived from this compound. researchgate.net These complexes have been found to exhibit a square planar geometry. researchgate.net The synthesis of metal complexes is not limited to Schiff bases. For example, silver complexes of 4-(2-aminoethyl)benzenesulfonamide itself have been prepared. researchgate.net
Table 2: Examples of Metal Complexes with this compound-Based Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
| Co(II), Cu(II), Ni(II), Zn(II) | Schiff base with 5-bromosalicylaldehyde | Not specified | tandfonline.com |
| Cu(II) | Schiff base with 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxybenzaldehyde | Square planar | nih.gov |
| Pd(II) | Schiff base | Square planar | researchgate.net |
| Ni(II) | Schiff base | Distorted octahedral | researchgate.net |
| Ag(I) | 4-(2-aminoethyl)benzenesulfonamide | Not specified | researchgate.net |
Advanced Synthetic Techniques and Optimization Approaches
Development of Green Chemistry-Compliant Synthetic Routes
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for producing chemical compounds. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.
A patented method for the synthesis of 4-(2-aminoethyl)benzenesulfonamide highlights an environmentally friendly process that is also cost-effective. patsnap.comgoogle.com This method starts from β-phenylethylamine and involves acetylation, chlorosulfonation, amination, and hydrolysis. patsnap.comgoogle.com A key feature of this process is the reduced amount of chlorosulfonic acid used in the chlorosulfonation step, which consequently leads to a smaller quantity of wastewater. patsnap.comgoogle.com The by-products of this process are also recyclable, further enhancing its green credentials. patsnap.com Another patent describes a process for a related compound that is environmentally friendly due to the elimination of the toxic reagent ethyl chloroformate. google.com
Microwave-assisted synthesis is another green technique that has been applied to the preparation of metal complexes of Schiff bases derived from sulfonamides. nih.gov This method offers significant advantages over conventional heating, including shorter reaction times, higher yields, and reduced solvent consumption. nih.gov
Furthermore, the development of water-based synthetic procedures for the conjugation of this compound with amino acids using a 1,3,5-triazine linker is a notable advancement in green chemistry. nih.govmdpi.com These procedures, which use sodium bicarbonate in an aqueous medium, offer short reaction times and satisfactory yields while adhering to the principles of green chemistry. nih.govmdpi.com
Structure Activity Relationship Sar Elucidation of 2 2 Aminoethyl Benzenesulfonamide Derivatives
Principles of Molecular Design for Targeted Biological Activities
The design of novel derivatives of 2-(2-aminoethyl)benzenesulfonamide is a systematic process guided by established principles of medicinal chemistry aimed at optimizing interactions with a biological target.
Rational drug design for this compound derivatives heavily relies on understanding the three-dimensional structure of the target enzyme, often a specific carbonic anhydrase isoform. The primary sulfonamide group is a well-established zinc-binding group (ZBG), which anchors the inhibitor to the Zn(II) ion in the enzyme's active site. The core strategy, often termed the "tail approach," involves attaching various chemical functionalities (tails) to the aminoethyl linker. nih.govacs.org This approach aims to exploit differences in the amino acid residues lining the middle and outer rims of the active site cavity among various CA isoforms, thereby achieving isoform-selective inhibition. nih.govacs.org
Molecular docking studies are an indispensable tool in this process, providing insights into the binding modes of designed compounds. For instance, docking has been used to rationalize the inhibition results of derivatives by visualizing their interactions with the catalytic zinc ion and adjacent amino acid residues within the hCA II active site. researchgate.net This computational analysis allows researchers to predict how modifications to the tail will affect binding affinity and selectivity before undertaking synthesis. A "three-tails" approach has also been explored, where multiple pendants are introduced to interact simultaneously with different subpockets of the enzyme's active site, further enhancing ligand/isoform matching. nih.govunifi.it
Fragment-based design and scaffold hopping are advanced strategies employed to discover novel and improved this compound derivatives. The "tail approach" itself can be viewed as a form of fragment-based design, where a library of chemical fragments (tails) is appended to the core benzenesulfonamide (B165840) scaffold to probe for favorable interactions within the target's binding site. nih.govacs.org
Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining the original biological activity. This strategy has been successfully applied to develop analogues of known inhibitors. researchgate.net For example, numerous analogues of the clinical candidate SLC-0111, a ureido-benzenesulfonamide, have been developed by replacing its aryl tail with various heterocyclic scaffolds like benzofuran, triazine, and thiazole. nih.gov This approach aims to improve properties such as potency, selectivity, or pharmacokinetics while maintaining the key interactions of the original pharmacophore.
Quantitative and Qualitative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the aromatic ring and the aminoethyl linker, as well as the characteristics of the linker itself.
Modifications to the chemical structure, through both aromatic and aliphatic substitutions, have yielded a wealth of SAR data, particularly for CA inhibition.
Aromatic Substitutions:
Attaching an indolin-2-one moiety to the aminoethyl linker showed that substitutions on the indolin-2-one ring are crucial for activity against certain isoforms, such as hCA IV. unifi.it
In one series, N-benzylation of the aminoethyl group was found to be detrimental to hCA II inhibition. unifi.it
For derivatives featuring a ureido linker, substitutions on an attached phenyl ring significantly impacted potency. A 4-fluoro substitution resulted in the most potent inhibition of hCA I, whereas a 4-bromo-2-hydroxyphenyl group was optimal for inhibiting hCA XII. nih.gov
Incorporating bulky aromatic groups, such as a naphthyl moiety, has been shown to enhance receptor selectivity and, in some cases, contribute significantly to anticancer activity. researchgate.net
Aliphatic and Other Substitutions:
The introduction of hydrophilic groups, such as a hydroxyl (-OH), can improve aqueous solubility compared to the parent aminoethyl derivatives.
Conversely, fluorinated substituents are known to enhance lipid solubility and can increase metabolic stability.
In a series of N-acylsulfonamides, replacing an aromatic phenyl group with smaller aliphatic groups like methyl, ethyl, or isopropyl resulted in a decrease or complete loss of cytotoxic activity. researchgate.net
Synthesizing secondary amines by adding substituents directly onto the nitrogen of the aminoethyl group proved to be a successful strategy for creating potent inhibitors while avoiding the formation of undesired side products during synthesis. semanticscholar.org
The following table summarizes the inhibitory activity of selected 4-(2-aminoethyl)benzenesulfonamide (B156865) derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating the impact of different tail substitutions.
| Compound ID | Tail Moiety | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
| 8c | 1-(Benzothiazol-2-ylcarbamoyl)amino | 627.4 | 105.3 | 43.5 | 29.3 | nih.gov |
| 12 | 3-(Benzothiazol-2-yl)-1-(2-(4-sulfamoylphenyl)ethyl)urea | 674.1 | 145.2 | 56.4 | 34.7 | nih.gov |
| 18 | 4-Fluorophenylureido | 24.6 | 2.8 | 15.4 | 11.2 | nih.gov |
| 23 | 4-Nitro-2-methoxyphenylureido | 678.5 | 53.6 | 17.1 | 8.9 | nih.gov |
| 35 | 4-Bromo-2-hydroxyphenylureido | >10000 | 564.9 | 10.9 | 7.2 | nih.gov |
Kᵢ = Inhibition constant; a lower value indicates higher potency.
The aminoethyl linker plays a pivotal role not just in connecting the sulfonamide "warhead" to the "tail," but also in positioning the tail optimally within the enzyme's active site. Its length and flexibility are key determinants of activity.
Linker Length: Studies have shown varied effects of linker length. In one series of 1,3,5-triazine (B166579) conjugates, extending the linker from aminomethyl to aminoethyl did not significantly impact the strong inhibition of hCA XII. mdpi.comnih.gov However, in another series of ureido-sulfonamides, elongating the linker by one or two carbon atoms led to a slight decrease in inhibitory potency against the same isoform. nih.gov Conversely, for a set of "three-tailed inhibitors," a longer ethyl linker (n=2) compared to a methyl linker (n=1) enhanced activity against hCA I, II, and IV, as it allowed the tails to better reach the outer rim of the active site. acs.org In a different class of compounds targeting glioma, increasing the linker length between a benzene (B151609) ring and an amide moiety from one to two methylenes (phenethylamine vs. benzylamine) improved antiproliferative activity, enabling the ring to access a new hydrophobic pocket. acs.org
Linker Flexibility: The inherent flexibility of the ethyl chain can be advantageous, but in some cases, a more rigid linker is preferred. A successful strategy to improve potency and selectivity involved reducing linker flexibility by incorporating the ureido nitrogen atom into a piperazine (B1678402) ring, leading to potent and selective inhibitors of CA II and CA IX. researchgate.net
The data below shows how linker elongation between the benzenesulfonamide and a benzothiazole-ureido tail affects inhibition of hCA XII.
| Compound ID | Linker Moiety | hCA XII Kᵢ (nM) | Reference |
| 8c | -NH-CO-NH-(p-phenylene)- | 29.3 | nih.gov |
| 10 | -CH₂-NH-CO-NH-(p-phenylene)- | 51.2 | nih.gov |
| 12 | -CH₂CH₂-NH-CO-NH-(p-phenylene)- | 34.7 | nih.gov |
Molecular Features Critical for Enhanced Potency and Selectivity
Detailed research into the derivatization of the this compound core has revealed several key structural characteristics that are crucial for achieving high potency and isoform selectivity. These features primarily relate to the nature of the substituent attached to the amino group of the ethyl side chain.
Cationic Character and Aromatic Substitutions:
The introduction of specific substituents on the nitrogen of the aminoethyl group has been shown to significantly enhance inhibitory activity, particularly against the tumor-associated isoforms hCA IX and hCA XII. A study by Sławiński and colleagues in 2014 demonstrated that the synthesis of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides could lead to potent and selective inhibitors. nih.gov
Notably, compounds with a cationic character at physiological pH exhibited remarkable affinity for hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov For instance, derivatives incorporating a 4-pyridylmethyl or a 2-quinolylmethyl moiety demonstrated potent inhibition of hCA IX and hCA XII in the low nanomolar range. This suggests that the positive charge and the specific arrangement of aromatic rings contribute favorably to interactions within the active site of these isoforms. nih.gov
| Compound | Substituent on Amino Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|---|
| 11 | 4-pyridylmethyl | 154 | 60.8 | 5.9 | 4.3 |
| 12 | 2-quinolylmethyl | 96.3 | 88.1 | 6.2 | 4.0 |
Ureido Linkages and Bis-functional Structures:
The incorporation of a ureido moiety as a linker between the this compound scaffold and various aromatic or heterocyclic rings has been another fruitful strategy. This approach aims to create bifunctional inhibitors that can form additional interactions within the enzyme's active site, thereby enhancing potency and selectivity. tandfonline.com
The nature of the aromatic bis-isocyanate used to form the bis-ureido linkage plays a crucial role in the resulting inhibitory profile. For example, derivatives prepared with 2,4-toluenediyl diisocyanate have shown potent inhibition of hCA II, with Kᵢ values in the low nanomolar range. tandfonline.com This highlights the importance of the linker's length and rigidity, as well as the nature of the appended aromatic system, in achieving isoform-specific interactions. tandfonline.com
Indole-Based and Schiff Base Derivatives:
The versatility of the this compound scaffold is further demonstrated by the development of indole-based and Schiff base derivatives. The reaction of this compound with isatin (B1672199) derivatives has led to the synthesis of novel sulfonamides with significant CA inhibitory activity. unifi.it Similarly, the formation of Schiff bases has been explored, resulting in compounds with varied inhibition profiles against hCA I, II, IX, and XII. semanticscholar.org For instance, Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide have shown inhibition constants (Kᵢ) in the range of 39.1–138.0 nM against hCA IX. semanticscholar.org
In a study focusing on indole-based benzenesulfonamides, a compound derived from 4-(2-aminoethyl)benzenesulfonamide and an indole (B1671886) moiety demonstrated potent and selective inhibition of hCA II, with a Kᵢ of 5.9 nM and significant selectivity over hCA I, IX, and XII. nih.gov This underscores the potential of incorporating heterocyclic systems to exploit specific interactions within the active site of different CA isoforms.
Amino Acid Conjugates:
Conjugation of amino acids to the this compound scaffold has also been investigated. These modifications can influence the solubility and binding orientation of the inhibitor within the active site. The specific amino acid and any protecting groups used can fine-tune the inhibitory activity and selectivity profile. nih.gov
Three-Tails Approach:
A more complex "three-tails" approach has been employed, where the 4-(2-aminoethyl)benzenesulfonamide core is further functionalized to introduce multiple points of interaction with the enzyme. acs.org This strategy aims to improve the ligand/isoform matching by engaging with less conserved amino acid residues in the middle and outer rims of the CA active site, thereby enhancing isoform specificity. acs.org
Computational and Theoretical Studies on 2 2 Aminoethyl Benzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods have been applied to sulfonamides to elucidate their electronic characteristics, spectroscopic signatures, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scispace.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of organic systems. researchgate.net Studies on 4-(2-Aminoethyl)benzenesulfonamide (B156865) and its derivatives frequently employ DFT to determine optimized molecular geometries and analyze electronic properties. scielo.bropenscienceonline.com
The electronic structure of these molecules is typically calculated using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31g(d,p) or the more extensive 6-311++G(3df,3pd). scielo.bropenscienceonline.com These calculations confirm that the optimized structures correspond to a minimum on the potential energy surface by ensuring no imaginary frequencies are found. scielo.br The analysis of the electronic structure provides foundational information on how the molecule's charge is distributed and how it will interact with other molecules, which is crucial for predicting its chemical behavior and biological activity. openscienceonline.comnih.gov
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structural and electronic features.
Interactive Table: Experimental ¹H NMR Data for 4-(2-Aminoethyl)benzenesulfonamide Data sourced from ChemicalBook, recorded at 400 MHz in DMSO-d₆. chemicalbook.com
| Assignment | Chemical Shift (ppm) | Description |
| Aromatic H (ortho to SO₂NH₂) | 7.74 | Doublet |
| Aromatic H (ortho to CH₂CH₂NH₂) | 7.39 | Doublet |
| -NH₂ (sulfonamide) | 7.28 (approx.) | Broad singlet |
| -CH₂- (adjacent to ring) | 2.97 | Triplet |
| -CH₂- (adjacent to NH₂) | 2.77 | Triplet |
IR Vibrational Modes: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. These predictions help in assigning the various vibrational modes of the functional groups. For sulfonamides, characteristic vibrations include the stretching of the S=O, N-S, and C-S bonds, as well as bending modes of the SO₂ and NH₂ groups. researchgate.netmdpi.com Theoretical frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data. scielo.brscribd.com
Interactive Table: Typical IR Vibrational Mode Ranges for Benzenesulfonamides Based on data from related sulfonamide studies. researchgate.netmdpi.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretching (amine & sulfonamide) | 3200 - 3400 |
| C-H Stretching (aromatic) | 3000 - 3100 |
| S=O Asymmetric Stretching | 1300 - 1350 |
| S=O Symmetric Stretching | 1150 - 1180 |
| N-S Stretching | 875 - 935 |
| SO₂ Scissoring | 520 - 600 |
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. scielo.br It calculates the energies of electronic excitations from the ground state to various excited states. For 4-(2-Aminoethyl)benzenesulfonamide, TD-DFT calculations using the CAM-B3LYP functional have been performed, often including solvent effects via models like the Solvation Model based on Density (SMD). scielo.br These calculations predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions, which are typically π → π* transitions within the benzene (B151609) ring. scielo.br
Interactive Table: Predicted UV-Vis Data for 4-(2-Aminoethyl)benzenesulfonamide Data from a TD-DFT study. scielo.br
| Parameter | Predicted Value |
| λmax | 187.25 nm |
| Excitation Energy | > 6.0 eV |
| Main Transition Type | π → π* |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For 4-(2-Aminoethyl)benzenesulfonamide, FMO analysis shows that the HOMO is largely localized on the amino group (-NH₂), consistent with its role as a Lewis base in reactions like Schiff base formation. researchgate.net The LUMO is distributed across the aromatic ring and sulfonamide group. scielo.brresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which quantify the molecule's reactivity profile. scielo.br A smaller energy gap generally implies higher reactivity. researchgate.net
Interactive Table: FMO Analysis and Reactivity Descriptors for 4-(2-Aminoethyl)benzenesulfonamide Calculated using DFT (B3LYP/6-311++G(3df,3pd)). scielo.brresearchgate.net
| Parameter | Definition | Value (eV) |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.901 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.169 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 6.732 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.366 |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.535 |
| Electronegativity (χ) | -μ | 3.535 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.854 |
Molecular Docking and Dynamics Simulations
While quantum calculations probe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins. These methods are vital in drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. Derivatives of 4-(2-Aminoethyl)benzenesulfonamide are well-known inhibitors of carbonic anhydrase (CA) isozymes, and docking studies have been crucial in elucidating their binding mechanism. openscienceonline.comnih.gov
In one study, 4-(2-Aminoethyl)benzenesulfonamide itself was docked into the active site of a calcium channel protein (PDB ID: 6jp5). cerradopub.com.br The simulation predicted that the compound forms key hydrogen bonding interactions with specific amino acid residues in the protein's binding pocket, which are believed to be responsible for its observed biological effect. cerradopub.com.br
Interactive Table: Molecular Docking Results for 4-(2-Aminoethyl)benzenesulfonamide Data from docking study with a calcium channel protein. cerradopub.com.br
| Parameter | Finding |
| Protein Target | Calcium Channel (PDB: 6jp5) |
| Interacting Residues | Glu614, Ala320 |
| Interaction Type | Hydrogen Bonding |
| Predicted Outcome | Formation of a stable ligand-protein complex |
Molecular docking provides a static snapshot of the ligand-protein interaction. In contrast, molecular dynamics (MD) simulations provide a dynamic view, simulating the movements of atoms and molecules over time. MD is used to investigate the stability of the docked complex, explore the conformational flexibility of the ligand and protein, and refine the binding mode. nih.gov
While specific MD simulation studies on 2-(2-Aminoethyl)benzenesulfonamide are not prominent in the literature, related X-ray crystallography studies of its derivatives in complex with proteins like carbonic anhydrase provide critical insights into their dynamic behavior. mdpi.comresearchgate.net These studies have revealed that the amino-ethyl-ureido tail of some inhibitors can be flexible and adopt different conformations within the active site. mdpi.com This conformational flexibility is a key aspect that MD simulations are designed to explore, providing a more complete picture of the binding event and the stability of the resulting complex.
In Silico Screening for Novel Biological Targets
In silico screening represents a powerful computational strategy to identify potential biological targets for chemical compounds by simulating their interactions with a vast array of macromolecular structures, such as proteins and enzymes. This methodology leverages docking simulations and scoring functions to predict the binding affinity and mode of interaction between a ligand, like this compound, and a potential target. The process can rapidly screen large libraries of biological targets, prioritizing those that exhibit favorable binding energies and complementary interactions with the compound's structure.
For sulfonamide-based compounds, in silico screening is frequently employed to explore interactions with enzymes like carbonic anhydrases, kinases, and proteases, which are implicated in a multitude of disease pathways. nih.govnih.gov Molecular docking, a key component of this screening, evaluates how the ligand fits into the active site of a target protein, considering factors such as steric hindrance, electrostatic compatibility, and the potential for forming hydrogen bonds and other non-covalent interactions. cerradopub.com.brekb.eg While extensive in silico studies have been conducted on its structural isomer, 4-(2-aminoethyl)benzenesulfonamide, particularly in the context of carbonic anhydrase inhibition, dedicated in silico screening publications for novel biological targets of this compound are not prominently available in existing literature. nih.govscielo.br Future computational investigations could apply these screening techniques to explore the unique therapeutic potential of the ortho-substituted isomer against a wide range of biological targets.
Intermolecular Interaction Analysis
The analysis of intermolecular interactions is crucial for understanding the solid-state properties, crystal packing, and biological receptor binding of a molecule. Computational methods provide deep insights into the non-covalent forces that govern these interactions.
The molecular structure of this compound contains multiple functional groups capable of engaging in a variety of intermolecular interactions.
Aromatic Interactions: The benzene ring is a key site for aromatic interactions, which play a significant role in molecular recognition and the stabilization of crystal structures.
π-π Stacking: This interaction involves the face-to-face or offset stacking of benzene rings from adjacent molecules. The stability of this interaction is influenced by the electronic nature of the aromatic ring and can be a major contributor to the cohesive energy of the crystal. rsc.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of the supramolecular assembly. science.govresearchgate.net The analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.
Key features of Hirshfeld analysis include:
d_norm surface: This surface highlights intermolecular contacts by color-coding regions based on their length relative to van der Waals radii. Red spots indicate contacts shorter than the van der Waals separation, typically representing hydrogen bonds and other close contacts, while blue regions show longer contacts. nih.gov
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest atom external to the surface (dₑ) against the distance to the nearest atom internal to the surface (dᵢ). researchgate.net This provides a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area. iucr.org
While Hirshfeld surface analysis has been effectively applied to characterize the supramolecular structures of many sulfonamide derivatives and their complexes, specific published studies performing this analysis on this compound are not available. nih.govnih.govresearchgate.net Such an analysis would be invaluable for quantitatively understanding the contributions of hydrogen bonding and aromatic interactions to its crystal packing.
Prediction of Physicochemical Descriptors Relevant to Biological Activity
Computational methods are widely used to predict the physicochemical properties of molecules, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior. These descriptors help in assessing a compound's "drug-likeness" and potential biological activity. Several key descriptors for this compound have been calculated and are available in public databases. nih.gov
| Descriptor | Predicted Value | Relevance to Biological Activity |
|---|---|---|
| Molecular Weight | 200.26 g/mol | Influences absorption, distribution, and diffusion across biological membranes. Generally, values under 500 g/mol are preferred for oral bioavailability. |
| XLogP3 | -0.2 | Represents the lipophilicity of the compound. Negative values indicate higher hydrophilicity, which affects solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donor Count | 2 | The number of N-H or O-H bonds. Influences solubility and the ability to form hydrogen bonds with biological targets. A count of ≤ 5 is favorable for oral absorption. |
| Hydrogen Bond Acceptor Count | 4 | The number of nitrogen or oxygen atoms. Affects solubility and target binding. A count of ≤ 10 is considered favorable for oral bioavailability. |
| Rotatable Bond Count | 3 | Indicates molecular flexibility. A lower count (≤ 10) is generally associated with better oral bioavailability and binding affinity. |
| Topological Polar Surface Area (TPSA) | 94.6 Ų | The surface sum over all polar atoms. A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are associated with good oral bioavailability. |
These predicted descriptors suggest that this compound possesses physicochemical properties that are generally favorable for a biologically active compound, falling within the typical ranges for oral bioavailability.
Investigation of Biological Activities and Molecular Mechanisms of 2 2 Aminoethyl Benzenesulfonamide
Carbonic Anhydrase (CA) Inhibition Studies
2-(2-Aminoethyl)benzenesulfonamide has been extensively studied as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The sulfonamide moiety is a key pharmacophore that anchors the inhibitor to the zinc ion in the enzyme's active site.
Inhibition Profiles Against Human CA Isoforms (hCA I, hCA II, hCA IV, hCA IX, hCA XII)
Research has demonstrated that this compound and its derivatives exhibit varied and, in some cases, potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II, along with the transmembrane, tumor-associated isoforms hCA IX and hCA XII, have been primary targets of these investigations.
Derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) have shown significant inhibitory action. researchgate.net For instance, Schiff base derivatives have been synthesized and evaluated, with the corresponding reduced secondary amine derivatives often displaying more potent, low nanomolar inhibition against all tested isoforms (hCA I, II, IX, and XII). researchgate.net In one study, Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide demonstrated varied inhibition against hCA I, II, IX, and XII with KI values in the ranges of 393.0–453.0 nM, 374.0–474 nM, 39.1–138.0 nM, and 46.8–3115 nM, respectively. nih.govsemanticscholar.org
Furthermore, novel sulfonamides incorporating indolin-2-one moieties linked to a benzenesulfonamide (B165840) scaffold via an aminoethyl linker have been synthesized. unifi.it These compounds displayed a wide range of inhibitory activities against hCA I, hCA II, and hCA IV, with inhibition constants (KIs) spanning from the low nanomolar to the micromolar range. unifi.it Specifically, against hCA II, some of these derivatives emerged as single-digit nanomolar inhibitors, more potent than the standard drug acetazolamide (B1664987) (AAZ). unifi.it
The following table summarizes the inhibitory activities (KI values) of some this compound derivatives against various hCA isoforms, as reported in the literature.
| Compound Type | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| Schiff Base Derivatives | 393.0–453.0 | 374.0–474 | 39.1–138.0 | 46.8–3115 |
| Indolin-2-one Derivatives | 42–8550.9 | 5.9–761 | - | 4.0–2069.5 |
Data sourced from studies on derivatives of this compound. nih.govsemanticscholar.orgunifi.it
Mechanistic Insights into Isoform Selectivity and Binding to Zinc Ions
The inhibitory mechanism of this compound and its analogues is primarily attributed to the interaction of the sulfonamide group with the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This interaction is a hallmark of sulfonamide-based CA inhibitors. The sulfonamide moiety coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle of the enzyme.
The selectivity of these inhibitors for different CA isoforms is influenced by the chemical nature of the substituents on the benzenesulfonamide core. These "tail" moieties can form additional interactions with amino acid residues lining the active site cavity, which varies among the different isoforms. This provides a basis for designing isoform-selective inhibitors. For example, it has been noted that the position of the sulfonamide group on the phenyl ring can influence inhibitory potency, with the para-position generally yielding lower KI values for hCA I and hCA II. researchgate.net
Kinetic Characterization of Enzyme Inhibition
The inhibition of carbonic anhydrases by this compound and its derivatives is typically characterized by determining the inhibition constant (KI). These kinetic studies are often performed using a stopped-flow CO2 hydrase assay. The KI value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.
Studies have reported KI values for various derivatives of this compound against a panel of hCA isoforms. For instance, novel sulfonamides incorporating substituted indolin-2-one moieties have been shown to inhibit hCA I with KIs in the range of 42–8550.9 nM, hCA II in the range of 5.9–761 nM, and hCA IV in the range of 4.0–2069.5 nM. unifi.it The wide range of these values underscores the significant impact of structural modifications on the inhibitory potency.
Other Enzyme Inhibition Investigations
Beyond its well-established role as a carbonic anhydrase inhibitor, the broader enzymatic inhibition profile of this compound is an area of ongoing research.
Cathepsin Family Enzyme Modulation
Current scientific literature does not provide direct evidence for the inhibitory activity of the parent compound, this compound, against cathepsin family enzymes. However, related benzenesulfonamide derivatives have been investigated as dual inhibitors of carbonic anhydrases and cathepsins. For example, 4-cyanamido-substituted benzenesulfonamides have been shown to act as dual inhibitors of both enzyme families. tandfonline.com This suggests that the benzenesulfonamide scaffold could be a viable starting point for the development of inhibitors targeting both enzyme systems, though further research is needed to establish any direct role of this compound itself.
Acetylcholinesterase (AChE) Inhibition and Related Cholinergic System Interactions
There is currently no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of acetylcholinesterase (AChE). However, the benzenesulfonamide scaffold has been incorporated into molecules designed as AChE inhibitors. For instance, Schiff base derivatives of sulfonamides have been synthesized and shown to possess AChE inhibitory activity. mdpi.com These findings indicate that while the parent compound may not be active, its structural features can be utilized in the design of compounds that do interact with the cholinergic system.
Antimicrobial Activity Evaluation
The potential of this compound and its related compounds to inhibit the growth of microorganisms, including bacteria and fungi, has been a focus of study.
Broad-Spectrum Antibacterial Activity
While specific studies focusing solely on the broad-spectrum antibacterial activity of this compound are not extensively detailed in the provided search results, the broader class of sulfonamides, to which this compound belongs, is well-established for its antibacterial properties. cymitquimica.comnih.gov Research into derivatives of benzenesulfonamide has shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial effects. nih.gov Additionally, the synthesis of novel sulfonamide derivatives, such as those incorporating a benzothiazole (B30560) nucleus, has yielded compounds with significant in vitro activity against bacteria like Bacillus subtilis and Escherichia coli. ajrconline.org These findings suggest that the core benzenesulfonamide structure is a viable scaffold for developing new antibacterial agents.
Antifungal Efficacy and Fungal Target Identification
Investigations into the antifungal properties of arylsulfonamide derivatives have shown promise. A study evaluating a series of these compounds against various Candida species revealed that some derivatives exhibit fungistatic activity. nih.gov For example, one compound demonstrated activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL, with a few exceptions. nih.gov Further synthesis and testing of related compounds, including an amine derivative and its hydrochloride salt, showed fungicidal effects against Candida glabrata. nih.gov While the direct antifungal activity of this compound was not specified as being potent in one study, the broader class of sulfonamides is recognized for its potential in this area. nih.gov
Antiviral Activity Research
The efficacy of this compound derivatives against viral pathogens has been an area of active research, particularly concerning arboviruses.
Efficacy Against Specific Viral Pathogens (e.g., Arboviruses like Chikungunya and Zika)
Recent studies have highlighted the potential of 4-(2-Aminoethyl)benzenesulfonamide derivatives as antiviral agents against Chikungunya virus (CHIKV) and Zika virus (ZIKV). scielo.br In one study, Schiff bases were synthesized from 4-(2-aminoethyl)-benzenesulfonamide and various aldehydes. scielo.brfapesp.br One of these derivatives, compound 5, which incorporates an 8-hydroxyquinoline (B1678124) substituent, was found to be active against CHIKV at a concentration of 10 µmol L⁻¹. scielo.brfapesp.br Another derivative, compound 6, was the only one to show activity against ZIKV at a concentration of 50 µmol L⁻¹. scielo.brfapesp.br These findings underscore the potential of modifying the 4-(2-Aminoethyl)benzenesulfonamide scaffold to develop targeted antiviral therapies for arboviral diseases. scielo.brresearchgate.netresearchgate.net
Table 1: Antiviral Activity of 4-(2-Aminoethyl)benzenesulfonamide Schiff Base Derivatives
| Compound | Substituent | Virus | Activity Concentration | Cytotoxicity (BHK-21 & VERO E6 cells) |
|---|---|---|---|---|
| 5 | 8-hydroxyquinoline | Chikungunya virus (CHIKV) | 10 µmol L⁻¹ | Cytotoxic at 50 µmol L⁻¹ |
| 6 | 4-imidazolecarboxaldehyde | Zika virus (ZIKV) | 50 µmol L⁻¹ | Not cytotoxic up to 50 µmol L⁻¹ |
Data sourced from a study on the synthesis and in vitro evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff bases against arboviruses. scielo.brfapesp.br
Elucidation of Antiviral Mechanisms of Action
The precise antiviral mechanisms of action for this compound derivatives are still under investigation. However, the broader class of sulfonamides has been recognized for its antiviral capabilities, initially discovered during their development as antibacterial agents. scielo.br For the active derivatives against CHIKV and ZIKV, the specific structural additions, such as the 8-hydroxyquinoline in compound 5 and the 4-imidazole in compound 6, are believed to be crucial for their antiviral effects. scielo.br Further research is needed to fully elucidate the molecular pathways through which these compounds inhibit viral replication.
Receptor and Ion Channel Modulation
The interaction of this compound and its analogs with cellular receptors and ion channels has been explored, revealing potential modulatory effects.
Research has shown that 4-(2-aminoethyl)benzenesulfonamide can influence cardiovascular parameters. A study using an isolated rat heart model demonstrated that this compound decreased perfusion pressure and coronary resistance. cerradopub.com.brcerradopub.com.br Theoretical docking studies suggest that this effect may be due to the interaction of 4-(2-aminoethyl)benzenesulfonamide with L-type calcium channels. cerradopub.com.br The compound is predicted to bind to specific amino acid residues, Glu614 and Ala320, on the 6jp5 protein surface, which is a model for the calcium channel. cerradopub.com.brcerradopub.com.br This interaction could lead to the inhibition of calcium influx, resulting in a negative inotropic effect. cerradopub.com.br
Furthermore, derivatives of benzenesulfonamide have been investigated as antagonists for various receptors. For example, novel biphenylsulfonamide derivatives have been designed and synthesized as selective antagonists for the angiotensin II type 2 (AT2) receptor. frontiersin.org Additionally, the broader class of sulfonamides is known to interact with a variety of biological targets, including enzymes and other receptors. ontosight.ai
Table 2: Investigated Biological Targets of this compound and its Derivatives
| Compound/Derivative Class | Target | Observed/Predicted Effect |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | L-type Calcium Channel (6jp5 protein) | Inhibition, leading to decreased perfusion pressure |
| Biphenylsulfonamide derivatives | Angiotensin II Type 2 (AT2) Receptor | Antagonism |
| N-(thiazol-2-yl)benzenesulfonamide derivatives | Bacterial cells | Antibacterial activity |
| Arylsulfonamide derivatives | Candida species | Antifungal activity |
| 4-(2-Aminoethyl)benzenesulfonamide Schiff bases | Chikungunya and Zika viruses | Antiviral activity |
This table summarizes findings from various studies on the biological interactions of benzenesulfonamide compounds. nih.govnih.govcerradopub.com.brfrontiersin.org
Interactions with Calcium Channels and Related Biological Effects
Currently, there is no specific information available in the published scientific literature detailing the direct interactions of this compound with calcium channels or the biological effects that would result from such interactions. Research has been conducted on other benzenesulfonamide isomers, such as 4-(2-aminoethyl)benzenesulfonamide, which has been shown to interact with L-type calcium channels. However, these findings cannot be attributed to the 2-isomer, and dedicated studies on this compound are required to determine its activity in this area.
Nucleic Acid Interactions and DNA-Targeting Mechanisms
The investigation into the potential for this compound to interact with and target nucleic acids is a critical area of research for determining its pharmacological potential. This includes its ability to bind to DNA, induce cleavage, and inhibit key enzymes involved in DNA topology.
DNA Binding Properties and Modes of Interaction
There is a lack of published studies specifically examining the DNA binding properties of this compound. Research into related sulfonamide derivatives, particularly metal complexes of Schiff bases derived from its 4-isomer, has shown DNA binding activity, often through intercalation. However, without experimental data for this compound, its ability to bind to DNA and the potential modes of such interactions remain unknown.
DNA Cleavage Potential
No studies were found that specifically investigate the DNA cleavage potential of this compound. The ability of a compound to cleave DNA is a significant indicator of potential cytotoxic or therapeutic activity. While some copper complexes of related benzenesulfonamide Schiff bases have demonstrated the ability to cleave plasmid DNA, this specific activity has not been reported for the parent compound this compound itself.
Topoisomerase Enzyme Inhibition
The potential for this compound to act as an inhibitor of topoisomerase enzymes has not been reported in the available scientific literature. Topoisomerase inhibitors are a vital class of therapeutic agents, particularly in oncology. Although derivatives of other sulfonamides have been explored for topoisomerase inhibition, specific assays and results for this compound are not available.
Antioxidant and Free Radical Scavenging Properties
An extensive search of scientific literature and databases did not yield any studies that have evaluated the antioxidant and free radical scavenging properties of this compound. While the broader class of sulfonamides and their derivatives have been investigated for such activities, often showing varying degrees of efficacy in assays like DPPH radical scavenging, specific data for this compound is not documented. Therefore, its potential to act as an antioxidant remains undetermined.
Advanced Analytical and Spectroscopic Characterization of 2 2 Aminoethyl Benzenesulfonamide and Its Derivatives
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide fundamental insights into the bonding and electronic structure of molecules.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-(2-Aminoethyl)benzenesulfonamide and its derivatives. The infrared spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The key functional groups, the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂), exhibit distinct vibrational modes. The N-H stretching vibrations of the primary amine and the sulfonamide group typically appear as medium to weak bands in the region of 3400-3200 cm⁻¹. The sulfonamide group is further characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, which are consistently observed in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. researchgate.nettandfonline.com
Derivatization of the parent compound, for instance, through acylation or Schiff base formation, leads to the appearance of new characteristic bands. For example, the formation of an amide linkage introduces a strong carbonyl (C=O) stretching band around 1690-1640 cm⁻¹. tandfonline.comripublication.com The analysis of these spectral fingerprints allows for the unambiguous confirmation of the compound's functional group composition.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Amine/Sulfonamide (-NH) | N-H Stretch | 3400 - 3200 | tandfonline.comripublication.com |
| Sulfonamide (-SO₂) | Asymmetric Stretch | 1350 - 1300 | researchgate.nettandfonline.com |
| Sulfonamide (-SO₂) | Symmetric Stretch | 1160 - 1150 | researchgate.nettandfonline.com |
| Carbonyl (C=O) (in derivatives) | C=O Stretch | 1690 - 1640 | tandfonline.comripublication.com |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the absorption spectrum is dominated by transitions associated with the benzene (B151609) ring.
The electronic spectra of this compound and its derivatives, typically recorded in solvents like ethanol (B145695) or DMF, show absorption maxima characteristic of π → π* transitions within the aromatic system. scielo.brniscair.res.in The parent compound and its derivatives can be detected in the low UV range, with a detection wavelength around 220 nm being effective for HPLC analysis. sielc.comsielc.com The molar absorptivity coefficients of derivatives are often greater than that of the precursor compound. niscair.res.in For instance, in Schiff base derivatives of 4-(2-Aminoethyl)benzenesulfonamide (B156865), these transitions are well-documented. scielo.br Theoretical calculations can be employed to assign the observed electronic transitions to specific molecular orbital contributions. scielo.br
| Compound Type | Solvent | λmax (nm) | Transition Type | Source(s) |
| 4-(2-Aminoethyl)benzenesulfonamide | - | ~220 | π → π | sielc.com |
| Schiff Base Derivatives | Ethanol | - | π → π | scielo.br |
| N-substituted derivatives | DMF | - | π → π* | niscair.res.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic protons of the 1,4-disubstituted benzene ring typically appear as two distinct doublets in the range of δ 7.4-7.8 ppm. The ethyl bridge protons (-CH₂CH₂-) present as two triplets around δ 3.0 ppm, with their coupling confirming the adjacent methylene (B1212753) groups. scielo.br The protons of the sulfonamide (-SO₂NH₂) and the primary amine (-NH₂) are exchangeable and appear as broad singlets; their chemical shifts can vary depending on the solvent and concentration. ripublication.comscielo.br In Schiff base derivatives, the formation of the imine (-N=CH-) bond is confirmed by a new signal for the imine proton in the δ 8.0-8.6 ppm region. scielo.br
| Proton Environment | Multiplicity | Typical Chemical Shift (δ ppm) | Source(s) |
| Aromatic Protons (Ar-H) | Multiplet / two Doublets | 7.40 - 7.80 | scielo.br |
| Ethyl Protons (-CH₂-CH₂-) | Two Triplets | ~2.9 - 3.8 | scielo.br |
| Sulfonamide Protons (-SO₂NH₂) | Singlet (broad) | ~7.2 | scielo.br |
| Imine Proton (-N=CH-) (in Schiff base derivatives) | Singlet | 8.0 - 8.6 | scielo.br |
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. For this compound and its derivatives, the aromatic carbons show signals in the δ 125-145 ppm range. The two carbons of the ethyl linker typically resonate at approximately δ 36 ppm and δ 61 ppm. scielo.br The specific chemical shifts provide confirmation of the carbon skeleton and can be used to verify the structure of synthesized derivatives. rsc.orgnih.gov
| Carbon Environment | Typical Chemical Shift (δ ppm) | Source(s) |
| Aromatic Carbons (C-Ar) | 125 - 145 | scielo.br |
| Ethyl Carbon (-CH₂-N=) (in Schiff base derivatives) | ~61 | scielo.br |
| Ethyl Carbon (-Ar-CH₂-) | ~36 | scielo.br |
Beyond standard 1D NMR, advanced techniques can probe more complex structural features. For derivatives of this compound, these methods are crucial for understanding their interaction with biological targets. One innovative application involves the use of Hyperpolarized ¹²⁹Xe NMR for biodetection. nih.gov
In this approach, a derivative of 4-(2-aminoethyl)benzenesulfonamide is engineered to act as a two-faced guest (TFG). This TFG can bind to a host molecule, cucurbit nih.govuril (CB nih.gov), which can also encapsulate a xenon atom. The TFG is designed to also bind to a specific protein target, such as carbonic anhydrase. When the TFG is bound to the CB nih.gov host, the ¹²⁹Xe NMR signal is quenched. However, upon addition of the target protein, the TFG is sequestered from the CB nih.gov host to bind to the protein. This frees the CB nih.gov to bind xenon, resulting in a detectable ¹²⁹Xe NMR signal. nih.gov This "molecular relay" mechanism demonstrates how advanced NMR techniques can be used to study the conformational changes and binding events of benzenesulfonamide (B165840) derivatives at a molecular level, providing insights far beyond simple structural confirmation. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. Various ionization techniques and analyzers are used to provide detailed structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar, thermally labile molecules like this compound. The technique allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for confirming the molecular weight of the intact molecule.
In positive-ion mode ESI-MS, this compound, with its basic amino group, is readily protonated. The expected primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₂N₂O₂S, the average molecular weight is approximately 200.26 g/mol . nih.gov Therefore, the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 201.07. The presence of this ion confirms the molecular weight of the compound. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z ~223.05, may also be observed depending on the sample purity and the solvents used. uni.lu
Table 1: Expected ESI-MS Adducts for this compound
| Adduct Form | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₁₃N₂O₂S]⁺ | 201.0692 |
| [M+Na]⁺ | [C₈H₁₂N₂O₂SNa]⁺ | 223.0512 |
| [M+K]⁺ | [C₈H₁₂N₂O₂SK]⁺ | 239.0251 |
Data based on theoretical calculations for C₈H₁₂N₂O₂S. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, a critical step in its definitive identification.
For this compound, the monoisotopic mass is 200.06194880 Da. nih.gov An HRMS analysis would aim to detect the [M+H]⁺ ion at a measured m/z of 201.06923. uni.lu This high level of accuracy enables the differentiation between molecules with the same nominal mass but different elemental compositions. For instance, while other combinations of atoms might result in a nominal mass of 200, only the formula C₈H₁₂N₂O₂S will match the exact mass observed in HRMS, thus confirming the elemental composition. This technique is often performed using advanced analyzers like Time-of-Flight (TOF) or Orbitrap. nih.govarkat-usa.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and analyzing complex mixtures.
In the context of this compound, an HPLC method would first be developed to separate the target compound from any starting materials, by-products, or degradation products. sielc.comsielc.com The eluent from the HPLC column is then directed into the mass spectrometer. As the separated components elute, the MS provides their molecular weights, allowing for their identification. This is particularly useful in forced degradation studies, where LC-MS can identify and help characterize degradation products, as has been demonstrated with the related compound 4-(2-aminoethyl)benzenesulfonamide. nih.gov The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. pubcompare.ai
X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. uhu-ciqso.es
While this technique is definitive, as of the latest available data, a crystal structure for the parent compound this compound has not been reported in public crystallographic databases. However, the structures of numerous derivatives, particularly Schiff bases and metal complexes of the related 4-(2-Aminoethyl)benzenesulfonamide, have been determined. researchgate.netscielo.brnih.gov These studies confirm the expected molecular connectivity and geometry of the benzenesulfonamide framework. For the title compound, a successful crystallographic analysis would confirm the ortho substitution pattern on the benzene ring and reveal the conformation of the aminoethyl side chain.
The data from a single-crystal X-ray diffraction experiment also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. For sulfonamides, these interactions are critical for the stability of the crystal structure.
In the case of this compound, the primary amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) are potent hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. It is expected that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net These could involve N-H···O interactions between the sulfonamide groups of adjacent molecules or N-H···N interactions involving the primary amine. Furthermore, π-π stacking interactions between the aromatic benzene rings of neighboring molecules could also play a role in stabilizing the crystal packing. Analysis of these interactions provides insight into the solid-state properties of the material and informs the design of new crystalline forms. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
The purification and assessment of the purity of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring that subsequent analytical data and biological evaluations are reliable. High-Performance Liquid Chromatography (HPLC) and traditional column chromatography are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., DAD)
High-Performance Liquid Chromatography is an indispensable tool for the analysis of this compound and its derivatives, offering high resolution and sensitivity for both purity determination and quantitative analysis. The versatility of HPLC allows for the use of various stationary and mobile phases to suit the polarity of the specific derivative being analyzed.
A common approach for analyzing 4-(2-Aminoethyl)benzenesulfonamide involves mixed-mode chromatography. For instance, a Primesep 100 mixed-mode stationary phase column can be used with an isocratic mobile phase consisting of acetonitrile (B52724), water, and sulfuric acid. sielc.com Detection is typically carried out using a UV detector at wavelengths such as 220 nm and 265 nm. sielc.com For derivatives, such as those incorporating amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. A SeQuant® ZIC®-HILIC column with a mobile phase gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile is a representative system. mdpi.com Purity is frequently assessed using a Diode Array Detector (DAD), which provides spectral information and allows for the verification of peak homogeneity. mdpi.comnih.gov Reverse-phase HPLC on C18 columns is also widely used for the analysis and purification of various derivatives, often with mobile phases containing acetonitrile or methanol (B129727) and water, sometimes with modifiers like formic acid or ammonium acetate to improve peak shape and ionization for mass spectrometry (MS) detection. mdpi.comgoogle.com
| Compound Type | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonamide | Primesep 100, 4.6x150 mm, 5 µm | Isocratic: Acetonitrile/Water (20/80) with 0.2% H₂SO₄ | UV at 220 nm & 265 nm | sielc.com |
| Amino acid conjugates of 4-aminoethyl-benzenesulfonamide | SeQuant® ZIC®-HILIC, 2.1x100 mm, 3.5 µm | Gradient: A) 10 mM Ammonium Acetate + 0.1% Acetic Acid in Water, B) Acetonitrile | DAD at 254 nm | mdpi.com |
| General Sulfonamide Derivatives | Phenomenex C18, 150x4.6 mm, 5 µm | Gradient: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile | DAD at 210-450 nm | google.com |
Column Chromatography for Compound Isolation
Column chromatography is a fundamental purification technique used to isolate this compound derivatives from reaction mixtures on a preparative scale. Silica (B1680970) gel is the most common stationary phase due to its versatility and effectiveness in separating compounds with a range of polarities.
The process typically involves dissolving the crude reaction mixture in a minimal amount of solvent and adsorbing it onto the silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column to selectively desorb the compounds. The choice of eluent is critical and is often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For more polar derivatives, highly polar solvents like methanol are often added to the eluent system. tandfonline.comvjst.vn The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the desired pure compound. mdpi.com
| Derivative Type | Stationary Phase | Eluent System (example) | Reference |
|---|---|---|---|
| Indole-carboxamide derivatives | Silica Gel (230-400 mesh) | Dichloromethane/Methanol gradient | mdpi.com |
| Cyanamidobenzenesulfonamide derivatives | Silica Gel | Dichloromethane/Methanol (95:5) | tandfonline.com |
| Nicotinamide derivatives | Silica Gel (300-400 mesh) | Not specified, but used for purification | vjst.vn |
Thermophysical and Binding Affinity Measurements
Beyond establishing purity and structure, understanding the thermodynamic properties of this compound and its derivatives, particularly in the context of their interactions with biological targets, is crucial. Isothermal titration calorimetry provides direct measurement of binding thermodynamics, while elemental analysis offers fundamental compositional verification.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events
Isothermal Titration Calorimetry (ITC) is a powerful technique for quantifying the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), and ITC has been instrumental in characterizing these interactions. For instance, the binding of 4-(Acetyl-2-aminoethyl)benzenesulfonamide, a close derivative of the title compound, to human carbonic anhydrase isozymes I and II has been studied by ITC. nih.gov These studies reveal that while binding to both enzymes is enthalpically driven, the affinity and specific thermodynamic contributions can differ significantly between isozymes. nih.gov Such data is invaluable for understanding the molecular basis of inhibitor potency and selectivity.
| Inhibitor | Enzyme | Stoichiometry (n) | Association Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide | CA I | 0.9 | 3.8 x 10⁵ | -7.1 | nih.gov |
| Benzenesulfonamide | CA II | 0.8 | 1.7 x 10⁶ | -9.1 | nih.gov |
| 4-(Acetyl-2-aminoethyl)benzenesulfonamide | CA II | 0.8 | 1.1 x 10⁶ | -10.4 | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass fractions of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample. For newly synthesized derivatives of this compound, elemental analysis provides crucial validation of the compound's empirical formula.
The procedure involves combusting a small, precisely weighed amount of the pure compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's proposed structure and purity. tandfonline.com This technique is routinely reported in the primary literature for the characterization of novel sulfonamide derivatives. tandfonline.comresearchgate.net
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| A benzothiazole (B30560) derivative incorporating phenylalanine | C₂₅H₂₁N₃O₃S | C | 67.70 | 67.54 | tandfonline.com |
| H | 4.77 | 4.65 | |||
| N | 9.47 | 9.32 | |||
| S | 7.33 | 7.19 | |||
| A Schiff base derivative with benzaldehyde | C₁₅H₁₆N₂O₂S | C | 62.50 | 61.40 | researchgate.net |
| H | 5.59 | 5.03 | |||
| N | 9.71 | 9.79 |
Applications of 2 2 Aminoethyl Benzenesulfonamide in Emerging Research Fields
Development as Molecular Probes and Research Tools
The structural characteristics of 2-(2-Aminoethyl)benzenesulfonamide make it a suitable candidate for the design of molecular probes and research tools to investigate complex biological systems.
Utilization in Enzyme Activity Assays and Target Engagement Studies
A significant area of application for this compound and its close isomer, 4-(2-Aminoethyl)benzenesulfonamide (B156865), is in the study of carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding motif that can target the active site of these metalloenzymes. By modifying the aminoethyl portion of the molecule, researchers can create a variety of derivatives to probe enzyme activity and specificity.
Derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. researchgate.net These studies are crucial for understanding the structure-activity relationships that govern the potency and selectivity of CA inhibitors. researchgate.net For instance, Schiff base derivatives have been shown to inhibit these enzymes in the nanomolar range. scielo.br The inhibitory activities of some of these derivatives are summarized below.
| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |
| Schiff base of 4-(2-aminoethyl)benzenesulfonamide | hCA IX | Nanomolar range |
| 4-(2-((5-bromo-2-hydroxybenzyl)amino)ethyl)benzenesulfonamide | CA IX | Moderately effective, reversible inhibition |
Beyond purified enzyme assays, immobilized 4-(2-aminoethyl)benzenesulfonamide has been employed in a membrane-based affinity purification platform to identify protein targets from complex biological mixtures like cell lysates. nsf.gov In this approach, the sulfonamide acts as a bait to capture its binding partners, with subsequent analysis by mass spectrometry to identify the captured proteins. nsf.gov This technique allowed for the identification of CAII as a target in diluted human serum and human kidney cell lysate, demonstrating the utility of this compound in broader target engagement and identification studies. nsf.gov
Furthermore, derivatives of 4-(2-aminoethyl)-sulfonamides have been developed as inhibitors of the NLRP3 inflammasome, a key player in the innate immune response. nih.gov One such inhibitor demonstrated a binding affinity (K_D) of 84 nM to the NLRP3 protein and showed selective target engagement in vivo. nih.gov This highlights the potential of the aminoethyl)benzenesulfonamide scaffold in developing probes for targets other than carbonic anhydrases.
Scaffold for Novel Chemical Entities in Early-Stage Drug Discovery
The this compound structure serves as a valuable scaffold for the generation of new chemical entities in the early phases of drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets.
The primary sulfonamide group is a key pharmacophore that has been extensively utilized in medicinal chemistry. By reacting the aminoethyl side chain, a wide array of derivatives can be synthesized. For example, the condensation of 4-(2-aminoethyl)-benzenesulfonamide with various aldehydes produces Schiff bases, which can then be further modified. scielo.br This approach has been used to develop potential antiviral agents, with some Schiff base derivatives showing activity against Chikungunya and Zika viruses. scielo.brresearchgate.net
The versatility of the scaffold is further demonstrated by its incorporation into more complex molecular architectures. Researchers have conjugated 4-(2-aminoethyl)benzenesulfonamide with self-assembling peptides to create novel inhibitors that can target overexpressed enzymes on cancer cell membranes. rsc.orgresearchgate.net This strategy aims to enhance the local concentration and efficacy of the inhibitor at the site of action. The ability to combine the sulfonamide's enzyme-inhibiting properties with other functional moieties underscores its importance as a foundational structure in the design of new therapeutic candidates.
Contributions to Supramolecular Chemistry and Materials Science
The ability of this compound to participate in non-covalent interactions makes it a useful component in the field of supramolecular chemistry and the design of novel materials.
Design of Self-Assembled Systems and Functional Soft Materials
Researchers have leveraged the 4-(2-Aminoethyl)benzenesulfonamide motif to construct self-assembling systems. By attaching it to a self-assembling peptide sequence, a novel molecule, N-pepABS, was created. rsc.orgresearchgate.net This conjugate can self-assemble into nanofibers, which in turn can form a hydrogel at a pH characteristic of the tumor microenvironment (pH 6.5). researchgate.net This hypoxia-triggered self-assembly concentrates the inhibitor on the surface of cancer cells that overexpress carbonic anhydrase IX, enhancing its inhibitory effect. rsc.orggoogle.com
The study of Schiff bases derived from 4-(2-aminoethyl)-benzenesulfonamide has also provided insights into their supramolecular interactions. scielo.brresearchgate.net X-ray crystal structures have revealed the role of hydrogen bonds and other intermolecular forces in the packing of these molecules in the solid state. scielo.br Understanding these interactions is fundamental to the rational design of functional soft materials with desired properties.
Advanced Analytical and Biosensing Technologies
The unique properties of this compound are being harnessed for the development of next-generation analytical and biosensing platforms.
Integration into Hyperpolarized ¹²⁹Xe NMR-Based Biodetection Systems
A cutting-edge application involves the use of a derivative of 4-(2-aminoethyl)benzenesulfonamide in a sophisticated biosensing system based on hyperpolarized ¹²⁹Xe Nuclear Magnetic Resonance (NMR). nih.gov This technique offers the potential for ultrasensitive detection of biomolecules. nih.gov
In this system, a "two-faced guest" (TFG) molecule was designed and synthesized. One part of the TFG contains the benzenesulfonamide (B165840) moiety, which specifically binds to carbonic anhydrase II (CAII). The other part of the TFG is designed to bind to a host molecule, cucurbit researchgate.neturil (CB researchgate.net), which can encapsulate a hyperpolarized xenon atom (¹²⁹Xe). nih.gov
The working principle is as follows: initially, the TFG is bound to CB researchgate.net, preventing the xenon from accessing the host. However, in the presence of the target protein (CAII), the sulfonamide end of the TFG binds to the enzyme. This binding event releases the CB researchgate.net, which is then free to encapsulate the hyperpolarized ¹²⁹Xe. The encapsulation of xenon by CB researchgate.net produces a detectable change in the ¹²⁹Xe NMR signal, allowing for the sensitive detection of the target protein. nih.gov This molecular relay system demonstrates the successful integration of a this compound derivative into an advanced biodetection technology, opening new avenues for diagnostic applications. nih.gov
Role in Mechanistic Biology Studies
Extensive searches of scientific literature and chemical databases have revealed no specific studies detailing the role of This compound in mechanistic biology. This particular positional isomer does not appear as a tool or subject of investigation in published research concerning the elucidation of biological pathways, enzyme mechanisms, or specific cellular processes.
While the broader class of benzenesulfonamides is widely studied, and the related isomer 4-(2-Aminoethyl)benzenesulfonamide is a known scaffold for carbonic anhydrase inhibitors, no such applications or research findings are documented for the ortho-isomer, this compound. Consequently, there is no available data to populate research findings or detail its use in mechanistic studies.
Future Directions and Unexplored Research Avenues for 2 2 Aminoethyl Benzenesulfonamide
Expanding the Scope of Biological Target Identification and Validation
While the benzenesulfonamide (B165840) scaffold is known to interact with various enzymes and receptors, the full spectrum of biological targets for 2-(2-Aminoethyl)benzenesulfonamide remains largely uncharted. ontosight.ai A primary future direction is the systematic and broad-based identification of its molecular binding partners within the cell.
Advanced chemical proteomics techniques are crucial for this endeavor. One proven method involves immobilizing the compound on a solid support, such as porous membranes, to perform affinity purification. For instance, a study using the isomeric 4-(2-aminoethyl)benzenesulfonamide (B156865) (AEBSA) successfully identified carbonic anhydrase II (CAII) as a high-affinity target from complex biological mixtures like cell lysates and human serum. acs.orgresearchgate.netnd.edu This approach, which combines affinity capture with sensitive mass spectrometry, can be adapted for this compound to discover novel interacting proteins.
Future research should aim to:
Apply affinity-based proteomics to screen for targets in various disease models, including cancer, microbial infections, and inflammatory conditions, where sulfonamides have shown potential. ontosight.ai
Employ competitive binding assays where a library of known ligands is used to deduce the target class of this compound.
Utilize global proteomics and label-free quantification to detect not only high-affinity primary targets but also secondary, or "off-target," interactions, which are crucial for understanding the compound's broader pharmacological profile. acs.orgresearchgate.net
The validation of these newly identified targets is a critical subsequent step, requiring a combination of in vitro enzymatic assays, biophysical interaction studies (e.g., surface plasmon resonance), and cellular assays to confirm the functional consequence of the binding event.
| Research Approach | Description | Potential Outcome |
| Affinity Purification-Mass Spectrometry | Immobilizing the compound to capture and identify binding proteins from cell or tissue lysates. acs.orgnd.edu | Discovery of novel enzyme or receptor targets. |
| Competitive Binding Assays | Using known drugs to compete with the compound for binding to a panel of targets. | Classification of the compound based on its target family. |
| Cellular Thermal Shift Assay (CETSA) | Measuring changes in protein thermal stability upon compound binding in live cells. | Confirmation of target engagement in a physiological context. |
Rational Design of Multi-Targeting Ligands
The concept of polypharmacology—designing single molecules that can modulate multiple targets—is a promising strategy for treating complex, multifactorial diseases. nih.gov The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. sci-hub.se
Future research on this compound should focus on its use as a scaffold for creating designed multiple ligands (DMLs). nih.gov This can be achieved through several rational design strategies:
Scaffold Hybridization: This involves chemically linking the this compound moiety, which can serve as a zinc-binding group for targets like carbonic anhydrases, with other pharmacophores known to inhibit different key proteins. nih.gov For example, it could be combined with structures that inhibit cyclooxygenase-2 (COX-2) or soluble epoxide hydrolase to create dual-action anti-inflammatory agents. nih.gov
Tail Approach: This strategy involves modifying the "tail" portion of the sulfonamide (the aminoethyl side chain) by adding different chemical groups. This can enhance binding affinity and introduce selectivity for or against specific isoforms of a target protein family, or even engage a secondary target. unifi.it
The goal is to create novel compounds that offer enhanced therapeutic efficacy or an improved safety profile by simultaneously modulating complementary biological pathways. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. accscience.comnih.gov These computational tools can be powerfully applied to the future development of this compound derivatives.
Key applications include:
Predictive Modeling: ML algorithms can be trained on large datasets of known sulfonamides and their biological activities to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the potential efficacy and selectivity of novel, virtual derivatives of this compound against various targets before they are synthesized.
De Novo Design: Generative AI models can design entirely new molecules from scratch that incorporate the this compound scaffold but are optimized for desired properties, such as high binding affinity for a specific target, good pharmacokinetic profiles, and low predicted toxicity. accscience.commdpi.com
Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a target of interest. This can help prioritize synthetic efforts for derivatives of this compound that show promise against newly validated biological targets. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches to drug discovery. researchgate.netijhespub.org
Development of Advanced Bioconjugates for Targeted Delivery in Research Models
Bioconjugation—the linking of a small molecule to a larger biological entity like a peptide or antibody—can enhance target specificity and create novel therapeutic modalities. The this compound structure is well-suited for this purpose, particularly for targeting specific cell types.
A groundbreaking area of research is the development of Polymeric Lysosome-Targeting Chimeras (PolyTACs). In a recent study, the related isomer 4-(2-aminoethyl)benzenesulfonamide (ABS) was used as a ligand on an antibody-polymer conjugate. biorxiv.orgresearchgate.net This bioconjugate could simultaneously bind a protein of interest (like EGFR on cancer cells) via the antibody and a "helper" transmembrane protein (carbonic anhydrase IX) via the ABS ligand. This dual binding induced the internalization and lysosomal degradation of the target protein. biorxiv.orgresearchgate.net
Future research should explore:
The use of this compound in similar PolyTAC constructs to target and degrade disease-causing membrane proteins.
Conjugating the compound to self-assembling peptides. One study demonstrated that a conjugate of AEBSA and a peptide motif could self-assemble into nanofibers on the surface of hypoxic cancer cells, concentrating the carbonic anhydrase inhibitor where it is most needed. rsc.org
Creating antibody-drug conjugates (ADCs) where this compound or a potent derivative acts as the payload, delivered specifically to cells expressing a particular antigen. nih.gov
These advanced bioconjugates represent a sophisticated approach to improving the therapeutic index of drugs by directing them precisely to the site of action.
| Bioconjugate Type | Mechanism | Potential Application |
| PolyTACs | Antibody-polymer conjugate with the sulfonamide as a ligand to induce degradation of a target protein. biorxiv.orgresearchgate.net | Targeted protein degradation in cancer therapy. |
| Self-Assembling Peptides | Peptide conjugate that forms nanofibers on target cell surfaces, increasing local drug concentration. rsc.org | Targeting hypoxic tumors that overexpress carbonic anhydrase IX. |
| Antibody-Drug Conjugates (ADCs) | Using an antibody to deliver a potent sulfonamide payload directly to diseased cells. nih.gov | Selective delivery of therapeutics to reduce systemic toxicity. |
Exploration of Novel Physico-Chemical Properties and Material Applications
Beyond its biological potential, the physico-chemical properties of this compound can be exploited for novel material science applications. nih.govnih.govlgcstandards.com Its structure, containing an aromatic ring, a sulfonamide group, and a primary amine, provides multiple points for chemical modification and incorporation into larger structures.
Future research could investigate:
Functionalized Surfaces: Immobilizing the compound onto surfaces like porous membranes or beads to create materials for affinity-based separation and purification of specific proteins, such as carbonic anhydrases. acs.orgnd.edu
Stimuli-Responsive Materials: Incorporating the molecule into polymers. The sulfonamide and amine groups could potentially respond to changes in pH or interact with specific ions, leading to materials that change their properties (e.g., swelling or shrinking) in response to environmental cues.
Self-Assembling Nanomaterials: As demonstrated with a peptide conjugate, the molecule can be a component of self-assembling systems that form higher-order structures like nanofibers. rsc.org Further exploration could lead to the development of novel hydrogels or nanomaterials for drug delivery or tissue engineering applications.
Integration into Systems Biology and Polypharmacology Studies
To fully understand the therapeutic potential and possible side effects of this compound and its derivatives, it is essential to move beyond a single-target perspective. nih.gov Systems biology integrates data from genomics, proteomics, and pharmacology to model how a compound affects complex biological networks as a whole.
Future research should focus on:
Network Analysis: Once multiple biological targets are identified (as per Section 8.1), their roles and interactions within cellular pathways can be mapped. Systems biology models can then predict how a multi-targeting ligand designed from this compound (as per Section 8.2) would perturb this network.
Understanding Drug Resistance: Biological systems can develop resistance to drugs. A systems-level understanding can help anticipate resistance mechanisms and inform the design of next-generation compounds or combination therapies that can overcome them. nih.gov
By embracing a holistic, systems-level approach, the scientific community can more effectively translate the potential of the this compound scaffold into rationally designed, highly effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Aminoethyl)benzenesulfonamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzenesulfonyl chloride with ethylenediamine derivatives under reflux in dimethylformamide (DMF) with potassium carbonate as a base yields the sulfonamide core structure. Purification involves extraction with ethyl acetate and recrystallization from methanol . Derivatives are often prepared by acylating the aminoethyl group with chloroacetyl chloride, followed by heterocyclization with NH₄SCN to introduce thiazolidinone moieties .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm the presence of the aminoethyl (–CH₂NH₂) and sulfonamide (–SO₂NH₂) groups.
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) validate functional groups.
- Mass Spectrometry : To determine molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity .
Q. What are the common applications of this compound in biochemical research?
- Applications :
- Enzyme Inhibition : Acts as a carbonic anhydrase (CA) inhibitor due to its sulfonamide group binding to the enzyme’s active-site zinc ion .
- Bioconjugation : Used to prepare protein–DNA conjugates via maleimide-thiol chemistry for targeted drug delivery studies .
- Antibacterial Screening : Derivatives are evaluated against gram-positive/negative bacteria using broth microdilution (MIC assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of sulfonamide derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Catalysts : K₂CO₃ or triethylamine improves deprotonation of the amine group .
- Temperature Control : Reflux (~80–100°C) accelerates reactions while minimizing side products.
- Purification : Column chromatography or recrystallization from methanol/water mixtures enhances purity .
Q. How do structural modifications at the aminoethyl group affect carbonic anhydrase inhibitory activity?
- Methodology :
- Substituent Introduction : Adding hydrophobic groups (e.g., cyclopropyl) via reductive amination enhances binding to CA’s hydrophobic pocket .
- Bioisosteric Replacement : Replacing the aminoethyl group with thiazolidinone improves potency against tumor-associated CA isoforms (e.g., CA IX/XII) .
- Activity Testing : Isoform-specific assays (e.g., stopped-flow CO₂ hydration) quantify inhibition constants (Kᵢ) .
Q. What computational methods are used to model sulfonamide-enzyme interactions?
- Methodology :
- Molecular Docking : Tools like AutoDock predict binding poses of sulfonamides within CA’s active site.
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Q. How is X-ray crystallography applied to resolve structural ambiguities in sulfonamide derivatives?
- Methodology :
- Data Collection : High-resolution (<1.0 Å) synchrotron data captures bond angles/distances.
- Refinement : SHELXL refines hydrogen atom positions and thermal displacement parameters .
- Validation : R-factor (<5%) and Ramachandran plots ensure model accuracy .
Q. What strategies mitigate conflicting data in biological activity assays?
- Methodology :
- Dose-Response Curves : Confirm activity trends across multiple concentrations .
- Orthogonal Assays : Compare MIC results with agar diffusion or time-kill assays .
- Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay conditions .
Tables
Table 1 : Key Synthetic Routes and Yields
| Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazolidinone derivative | Chloroacetyl chloride, NH₄SCN, ethanol | 90.5 | |
| Cyclopropyl-substituted analog | Cyclopropylamine, DMF, K₂CO₃ | 85 |
Table 2 : Carbonic Anhydrase Inhibition Data
| Derivative | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | Reference |
|---|---|---|---|
| Parent compound | 12.4 | 28.3 | |
| Thiazolidinone derivative | 8.7 | 15.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
